molecular formula C18H17NO B3023860 2'-Cyano-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-40-0

2'-Cyano-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B3023860
CAS No.: 898754-40-0
M. Wt: 263.3 g/mol
InChI Key: CYCAJOLVMFGIPH-UHFFFAOYSA-N
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Description

2’-Cyano-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C18H17NO. It is characterized by the presence of a cyano group (-CN) and a propiophenone moiety, which includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 2’-Cyano-3-(2,6-dimethylphenyl)propiophenone typically involves the reaction of 2,6-dimethylbenzaldehyde with a suitable cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2’-Cyano-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

2’-Cyano-3-(2,6-dimethylphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

2’-Cyano-3-(2,6-dimethylphenyl)propiophenone can be compared with similar compounds, such as:

Properties

IUPAC Name

2-[3-(2,6-dimethylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-5-7-14(2)16(13)10-11-18(20)17-9-4-3-8-15(17)12-19/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCAJOLVMFGIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644776
Record name 2-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-40-0
Record name 2-[3-(2,6-Dimethylphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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